N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine
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Overview
Description
N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3,5-difluorophenyl group and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzyl chloride and 4-amino-1,2,2-trimethylpiperidine.
Nucleophilic Substitution: The 3,5-difluorobenzyl chloride undergoes nucleophilic substitution with 4-amino-1,2,2-trimethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound serves as a tool in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,5-difluorophenyl)methyl]-N-methylpiperidin-4-amine
- N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-ol
- N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-carboxamide
Uniqueness
N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2/c1-11-6-15(4-5-18(11)2)19(3)10-12-7-13(16)9-14(17)8-12/h7-9,11,15H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCCPYRKBYLFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)N(C)CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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